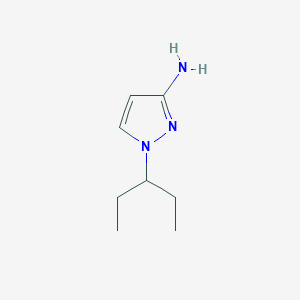

1-(Pentan-3-yl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pentan-3-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-7(4-2)11-6-5-8(9)10-11/h5-7H,3-4H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBWFJAWNGUQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Pentan 3 Yl 1h Pyrazol 3 Amine and Its Analogues

General Synthetic Strategies for Pyrazole (B372694) Annulation

The formation of the pyrazole ring, a process known as pyrazole annulation, can be achieved through several reliable synthetic routes. These strategies typically involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic synthon.

Condensation Reactions with Hydrazines and β-Diketones/Analogues

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound. nih.gov This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The versatility of this method allows for the use of various substituted hydrazines and β-dicarbonyl compounds, leading to a diverse range of pyrazole derivatives.

In the context of synthesizing 3-aminopyrazoles, β-ketonitriles are crucial analogues to β-diketones. The reaction of a hydrazine with a β-ketonitrile introduces the amino group at the 3- or 5-position of the pyrazole ring. The regioselectivity of this reaction is a critical aspect, particularly when using unsymmetrical hydrazines.

Cyclization Reactions

Cyclization reactions form the core of pyrazole synthesis, transforming acyclic precursors into the heterocyclic ring system. Following the initial condensation of a hydrazine with a β-dicarbonyl compound or its analogue, the resulting intermediate undergoes an intramolecular cyclization. This step is often facilitated by acidic or basic conditions, which promote the necessary bond formations and subsequent dehydration to yield the aromatic pyrazole ring. nih.gov

Alternative cyclization strategies include the reaction of hydrazines with α,β-unsaturated ketones or aldehydes that possess a leaving group at the β-position. nih.gov This approach, known as a [3+2] cycloaddition, involves the Michael addition of the hydrazine followed by intramolecular cyclization and elimination of the leaving group to afford the pyrazole.

Multi-component Reactions

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. For pyrazole synthesis, MCRs can involve the in-situ generation of the required 1,3-dielectrophile, which then reacts with a hydrazine derivative. For instance, a one-pot reaction of an aldehyde, a ketone, and a hydrazine can lead to the formation of a polysubstituted pyrazole. nih.govmdpi.com

Targeted Synthesis Approaches for 1-Substituted and 3-Aminopyrazole (B16455) Derivatives

The synthesis of specifically substituted pyrazoles, such as 1-(pentan-3-yl)-1H-pyrazol-3-amine, requires careful consideration of regioselectivity. The following sections detail the strategies to achieve the desired substitution pattern.

Regioselective Synthetic Pathways for this compound

The synthesis of this compound presents a regiochemical challenge due to the unsymmetrical nature of the pentan-3-ylhydrazine (B12438127) starting material. The reaction of an alkylhydrazine with a β-ketonitrile can potentially yield two regioisomers: the 1,3-disubstituted and the 1,5-disubstituted pyrazole.

Kinetic vs. Thermodynamic Control:

The outcome of the reaction is often governed by a balance between kinetic and thermodynamic control. The nitrogen atom of an alkylhydrazine that is more sterically hindered (the substituted nitrogen) is generally more nucleophilic. Therefore, under kinetically controlled conditions (typically low temperature and the use of a base), the reaction favors the formation of the adduct that leads to the 1,3-disubstituted pyrazole. Conversely, under thermodynamic control (higher temperatures, neutral or acidic conditions), the reaction may favor the formation of the more stable 1,5-disubstituted isomer.

A plausible synthetic route to this compound would involve the reaction of pentan-3-ylhydrazine (or its hydrochloride salt) with a suitable β-ketonitrile, such as 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or its synthetic equivalent, under kinetically controlled conditions. The use of a base, such as sodium ethoxide, at low temperatures would facilitate the regioselective formation of the desired 1,3-disubstituted product.

| Starting Material 1 | Starting Material 2 | Key Condition | Product |

| Pentan-3-ylhydrazine | β-Ketonitrile (e.g., 3-oxopropanenitrile) | Kinetic Control (Base, Low Temp.) | This compound |

| 3-Aminopyrazole | 3-Halopentane | Base | This compound (potential mixture of isomers) |

This table presents plausible synthetic strategies based on established chemical principles.

Another potential, though likely less regioselective, approach is the direct alkylation of 3-aminopyrazole with a pentan-3-yl halide or sulfonate. This reaction would likely yield a mixture of N1- and N2-alkylated products, requiring careful separation.

Green Chemistry and Advanced Synthetic Techniques

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. In the context of pyrazole synthesis, several green chemistry approaches have been explored.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to significantly accelerate the rate of many organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. The condensation of hydrazines with β-dicarbonyl compounds to form pyrazoles is a reaction that can benefit from microwave assistance.

Solvent-Free Reactions:

Conducting reactions in the absence of a solvent minimizes the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. Solid-state reactions or reactions using one of the reactants as the solvent are examples of this approach.

Catalysis:

The use of catalysts, particularly recyclable heterogeneous catalysts, is a cornerstone of green chemistry. In pyrazole synthesis, various catalysts, including solid acids and transition metal complexes, have been employed to improve efficiency and selectivity. For instance, copper-catalyzed cyclization reactions have been reported for the synthesis of pyrazole derivatives.

| Green Chemistry Approach | Description | Relevance to Pyrazole Synthesis |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Can reduce reaction times and improve yields in condensation and cyclization steps. |

| Solvent-Free Conditions | Reactions are conducted without a solvent. | Reduces waste and environmental impact. |

| Catalysis | Use of catalysts to enhance reaction rates and selectivity. | Can enable reactions under milder conditions and improve regioselectivity. |

This table highlights green chemistry techniques applicable to the synthesis of pyrazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often resulting in dramatic reductions in reaction times, from hours to mere minutes, and frequently leading to higher product yields and purities. chim.itnih.gov

The synthesis of pyrazole derivatives is particularly amenable to microwave irradiation. For instance, the cyclization of chalcones with hydrazine hydrate (B1144303) to form pyrazole rings can be completed in as little as 10 minutes under microwave conditions at 280 W, a significant improvement over conventional heating methods. rsc.org This efficiency is not only time-saving but can also minimize the formation of side products that may occur during prolonged heating. chim.it

In the context of aminopyrazole synthesis, microwave activation has been shown to have a profound impact. While it may not alter the regioselective outcome of a reaction, it can induce a tenfold reduction in reaction time compared to conventional thermal activation. chim.it For example, the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118) can be selectively directed towards either 5-aminopyrazole or 3-aminopyrazole by choosing the appropriate solvent and catalyst system (AcOH in toluene (B28343) for the 5-amino isomer, and EtONa in EtOH for the 3-amino isomer), with microwave irradiation drastically shortening the time required to obtain the products in high yields (90% and 85%, respectively). chim.it

Furthermore, microwave conditions have been successfully applied to the one-step transformation of primary and secondary amines into guanidines using reagents like polymer-bound 1H-pyrazole-1-carboxamidine, showcasing the versatility of this technology in the functionalization of pyrazole-related structures. jk-sci.com Solvent-free microwave-assisted syntheses, using solid supports like K2CO3, have also been developed, presenting an environmentally friendly pathway that avoids hazardous solvents and simplifies product work-up. acs.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazole Derivatives

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Cyclization of Chalcones | Microwave (280 W) | 10 min | High | rsc.org |

| Condensation of Acrylonitriles | Microwave | 10x faster than conventional | 85-90% | chim.it |

| Thorpe-Ziegler Cyclization | Microwave (Toluene) | 24x faster than conventional | - | chim.it |

| Chromenopyrazole Synthesis | Microwave (Solvent-free) | Short | High | researchgate.net |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic waves to induce cavitation in the reaction medium. The formation, growth, and implosive collapse of these bubbles create localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. This technique is recognized for its ability to improve yields, shorten reaction times, and enable reactions to proceed under milder conditions, often with simpler work-up procedures. organic-chemistry.orgorganic-chemistry.org

The synthesis of pyrazole and its fused derivatives has been shown to benefit significantly from ultrasonic irradiation. For example, the one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones from phthalhydrazide, aromatic aldehydes, and active methylene (B1212753) compounds is efficiently catalyzed by triethylamine (B128534) in ethanol (B145695) under ultrasound. This method is noted for its use of an inexpensive catalyst, easy workup, and high yields in an environmentally benign solvent. organic-chemistry.org

Similarly, ultrasound has been employed to accelerate the synthesis of dihydropyrimidinone derivatives using copper ferrite (B1171679) magnetic nanoparticles as a heterogeneous catalyst under solvent-free conditions, a principle applicable to other heterocyclic syntheses. nih.gov The synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives also demonstrates the advantages of sonication, leading to faster reactions, higher yields, and greater product purity without the need for extensive purification. youtube.com The effectiveness of ultrasound can be dependent on the frequency, with studies showing an optimal frequency for achieving the best results. youtube.com

Table 2: Examples of Ultrasound-Assisted Synthesis of Heterocycles

| Product | Method | Key Advantages | Reference |

|---|---|---|---|

| 1H-Pyrazolo[1,2-b]phthalazine-diones | Three-component reaction with ultrasound | Inexpensive catalyst, high yields, green solvent | organic-chemistry.org |

| Pyrazolone (B3327878) Derivatives | Reaction of diazo compounds with hydrazines | High yields, pure product | nih.gov |

| Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] | Three-component reaction with ultrasound | Faster reaction, higher yields, high purity | youtube.com |

| Isoxazoline-linked Sulfonamides | One-pot, two-step protocol with ultrasound | Good to excellent yields, shorter reaction times | organic-chemistry.org |

Mechanochemical Synthesis

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, typically in the absence of a solvent. This solvent-free approach aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous organic solvents. The high concentration of reactants and the unique physical environment can lead to accelerated reaction rates and the formation of products that may be difficult to obtain through traditional solution-phase chemistry. nih.govnih.gov

The synthesis of pyrazoles and related heterocycles has been successfully achieved through mechanochemical methods. For instance, zinc(II) complexes of pyrazole have been synthesized by directly grinding zinc(II) acetate (B1210297) with pyrazole. fudutsinma.edu.ng This method can be extended to create polymeric zinc(II) pyrazolate by further grinding with a base like potassium hydroxide. fudutsinma.edu.ng

Multicomponent reactions are particularly well-suited for mechanochemical activation. The synthesis of pyrano[2,3-c]pyrazoles has been accomplished by manually grinding starting materials in a mortar with a catalytic amount of a mild base and a small quantity of water. nih.gov This approach highlights the simplicity and efficiency of mechanochemistry. Similarly, other important heterocyclic systems like dihydropyrimidinones (via the Biginelli reaction) and various pyran derivatives have been synthesized under ball-milling conditions, often with near-quantitative yields in very short timeframes. nih.gov These methods offer significant advantages in terms of environmental impact, cost, and operational simplicity. rsc.org

Chemical Derivatization and Functionalization Strategies of the Pyrazole Core

The pyrazole ring is a versatile scaffold that allows for chemical modification at several positions. The reactivity of the pyrazole core is characterized by the distinct nature of its constituent atoms: two nitrogen atoms (one pyrrole-like, one pyridine-like) and three carbon atoms (C3, C4, and C5). nih.gov The N1 and C3 positions are of particular interest for introducing structural diversity and modulating the properties of the final compound.

Modification at the Pyrazole Nitrogen (N1)

The N1 position of the pyrazole ring, bearing a pyrrole-like nitrogen, is readily deprotonated in the presence of a base, allowing for subsequent alkylation or arylation. nih.gov However, for unsymmetrical pyrazoles, such as those substituted at the C3 or C5 position, direct N-alkylation can lead to a mixture of N1 and N2 regioisomers, which can be challenging to separate. semanticscholar.org

Achieving regioselective N1-alkylation is a key synthetic challenge. Several strategies have been developed to control the site of functionalization.

Steric Hindrance: The regioselectivity of N-alkylation is often controlled by steric effects. Bulky substituents at the C3 or C5 position can direct the incoming electrophile to the less sterically hindered nitrogen atom. semanticscholar.org

Catalyst and Solvent Systems: The choice of reaction conditions can significantly influence the outcome. For example, using K2CO3 in DMSO has been shown to achieve regioselective N1-alkylation and arylation of 3-substituted pyrazoles. researchgate.net

Masked Reagents: A highly selective method for N-methylation involves the use of sterically bulky α-halomethylsilanes as masked methylating agents. These reagents show high selectivity for the N1 position, and the silyl (B83357) group is subsequently removed to yield the N-methyl pyrazole. acs.org

Acid Catalysis: An alternative to base-mediated alkylation involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, providing a method that avoids strong bases. semanticscholar.org

These methods provide a toolkit for the precise introduction of substituents at the N1 position, which is crucial for tuning the biological and physical properties of pyrazole-based compounds.

Modifications at the Amino Group (C3)

The amino group at the C3 position of the pyrazole ring is a key functional handle that can be readily modified to introduce a wide array of substituents, thereby expanding the chemical space and biological activity of the resulting derivatives. The C3 position itself is relatively electron-deficient, making it susceptible to certain types of reactions. nih.gov

Syntheses can be designed to install a functionalized side chain at the C3 position from the outset. One flexible approach involves reacting alkynyl ketones with hydrazine to form the pyrazole nucleus, where the precursor alkynyl ketone already contains a protected functional group. For example, starting with protected alkynols allows for the synthesis of 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles. These chloro-derivatives are versatile intermediates that can undergo nucleophilic substitution reactions to introduce functionalities such as thioethers or phosphines. acs.org

The amino group itself, once installed, can participate in a variety of chemical transformations common for primary amines, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, though care must be taken to control the degree of alkylation.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization strategies allow for the systematic exploration of structure-activity relationships by modifying the substituent at the C3 position.

Substituent Effects on Reaction Pathways and Yields

The outcome of pyrazole synthesis, including reaction rates, pathways, and product yields, is highly dependent on the nature and position of substituents on the starting materials. Both electronic and steric effects play a crucial role in determining the regioselectivity of the cyclization reaction, particularly in the classic Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine. jk-sci.com

Electronic Effects: Electron-donating or electron-withdrawing groups on the hydrazine or the dicarbonyl component can significantly influence the nucleophilicity and electrophilicity of the reacting centers. For instance, in the reaction between phenylhydrazines and diketones, substituents on the phenyl ring can alter the reaction rate by as much as a thousand-fold. researchgate.net The greater electrophilic character of one carbonyl group over another (e.g., a trifluoroacetyl group versus a ketone) can direct the initial nucleophilic attack of the hydrazine, thereby controlling the regiochemistry of the final pyrazole product. researchgate.net

Steric Effects: Steric hindrance is a major factor in determining the regioselectivity of pyrazole formation. When reacting a substituted hydrazine with an unsymmetrical 1,3-diketone, the hydrazine will preferentially attack the less sterically hindered carbonyl group. An increase in the steric bulk of the substituent on the hydrazine (e.g., R1 in alkylhydrazines) has been found to favor the formation of the 5-aminopyrazole regioisomer over the 3-amino isomer in reactions with certain acrylonitriles. chim.it Similarly, high regioselectivity is often obtained when the least bulky substituent is attached to the β-position of a β-aminoenone precursor. acs.org This interplay of steric and electronic factors must be carefully considered when planning the synthesis of a specific pyrazole regioisomer. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 1-(Pentan-3-yl)-1H-pyrazol-3-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular architecture can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the pentan-3-yl substituent and the pyrazole (B372694) ring.

The pentan-3-yl group features a methine proton (CH) directly attached to the N1 atom of the pyrazole ring. This proton is expected to appear significantly downfield due to the deshielding effect of the adjacent nitrogen atom. libretexts.org The two methylene (B1212753) groups (-CH₂-) are chemically equivalent due to the symmetry of the pentan-3-yl group and should appear as a single multiplet. The two terminal methyl groups (-CH₃) are also equivalent and will resonate as a triplet in the upfield region, which is characteristic of alkyl protons. chemistrysteps.com

The pyrazole ring itself contributes two signals from its non-equivalent C4 and C5 protons. These aromatic protons typically appear as doublets due to coupling with each other. chemicalbook.com The amine (-NH₂) protons at the C3 position usually present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole H-5 | ~7.3 - 7.6 | d (doublet) | 1H |

| Pyrazole H-4 | ~5.7 - 5.9 | d (doublet) | 1H |

| NH₂ | ~3.5 - 5.0 (broad) | s (singlet) | 2H |

| N-CH (methine) | ~4.0 - 4.5 | p (quintet) | 1H |

| CH₂ (methylene) | ~1.7 - 1.9 | m (multiplet) | 4H |

| CH₃ (methyl) | ~0.8 - 1.0 | t (triplet) | 6H |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment, confirming the carbon backbone of the molecule. pressbooks.pub Due to the symmetry of the pentan-3-yl group, it is expected to show three distinct signals: one for the methine carbon, one for the two equivalent methylene carbons, and one for the two equivalent methyl carbons. The methine carbon, being directly attached to nitrogen, will be the most downfield of the alkyl signals. organicchemistrydata.org

The pyrazole ring will exhibit three signals corresponding to C3, C4, and C5. The C3 and C5 carbons, being attached to nitrogen atoms, will resonate at lower fields compared to the C4 carbon. nih.govresearchgate.net The C3 carbon, bearing the amine group, will have a distinct chemical shift from C5.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3 | ~155 - 160 |

| Pyrazole C5 | ~135 - 140 |

| Pyrazole C4 | ~90 - 95 |

| N-CH (methine) | ~55 - 60 |

| CH₂ (methylene) | ~25 - 30 |

| CH₃ (methyl) | ~10 - 15 |

To unambiguously assign all proton and carbon signals, advanced NMR techniques are employed.

¹⁵N NMR: This technique provides direct information about the nitrogen atoms. acs.org For this compound, three distinct nitrogen signals would be expected: one for the N1 atom substituted with the pentan-3-yl group, one for the N2 atom, and one for the exocyclic amine group. The chemical shifts of the ring nitrogens are sensitive to substitution and tautomerism, providing definitive evidence for the N1 substitution pattern. psu.edutandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under electron ionization. The molecular formula for this compound is C₈H₁₅N₃, giving it a molecular weight of 153.23 g/mol . The high-resolution mass spectrum would provide an exact mass measurement confirming this elemental composition.

The fragmentation pattern is highly predictable. A key fragmentation pathway for N-alkyl amines is α-cleavage, where the bond between the nitrogen and the alkyl group's α-carbon breaks. miamioh.edu In this case, the most prominent fragmentation would likely be the loss of an ethyl radical (•CH₂CH₃) from the pentan-3-yl group, leading to a stable, resonance-delocalized cation. Other expected fragmentations include the loss of the entire pentan-3-yl group and characteristic cleavages of the pyrazole ring, such as the expulsion of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 153 | [M]⁺ | Molecular Ion |

| 124 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |

| 83 | [C₃H₅N₃]⁺ | Loss of pentan-3-yl radical |

| 82 | [C₅H₁₂N]⁺ | Loss of pyrazolyl-amine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would show characteristic bands confirming its key structural features. mdpi.com

The most prominent bands would be from the N-H stretching of the primary amine group, typically appearing as a pair of peaks in the 3300-3500 cm⁻¹ region. rsc.org The C-H stretching vibrations of the pentan-3-yl group's sp³-hybridized carbons would be observed just below 3000 cm⁻¹. Vibrations corresponding to the pyrazole ring, including C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ fingerprint region. nih.gov The N-H bending of the amine group also gives a characteristic absorption in this region.

Table 4: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 |

| C(sp³)-H Stretch | Alkyl (Pentan-3-yl) | 2850 - 2960 |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |

| C=N / C=C Stretch | Pyrazole Ring | 1400 - 1600 |

| C-N Stretch | Amine / Pyrazole | 1180 - 1360 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The pyrazole ring constitutes the primary chromophore in this molecule.

Unsubstituted pyrazole exhibits a strong π → π* transition in the far UV region, typically around 210 nm. nih.gov The presence of the amino group (-NH₂) at the C3 position acts as an auxochrome, which is expected to cause a bathochromic shift (a shift to longer wavelength) and a hyperchromic effect (an increase in absorption intensity) due to the extension of the conjugated system by the lone pair of electrons on the amine nitrogen. nih.gov The N-alkyl substituent has a lesser electronic effect. Therefore, the main absorption maximum for this compound is predicted to be in the 220-250 nm range. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for the specific compound this compound. While the search results indicate that SC-XRD has been successfully employed to determine the solid-state structures of various other pyrazole derivatives, no specific crystallographic information, such as unit cell dimensions, space group, or atomic coordinates, could be found for the title compound.

The determination of the three-dimensional atomic arrangement of this compound through SC-XRD would require the growth of a suitable single crystal, followed by its analysis using an X-ray diffractometer. Such an analysis would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Without experimental data, it is not possible to provide a detailed description of the solid-state structure or to generate the corresponding data tables. Further research, specifically the successful crystallization and subsequent SC-XRD analysis of this compound, is necessary to provide the detailed structural insights this technique offers.

Computational Chemistry and in Silico Studies of 1 Pentan 3 Yl 1h Pyrazol 3 Amine and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of 1-(pentan-3-yl)-1H-pyrazol-3-amine and its analogues. eurasianjournals.comeurasianjournals.com These methods allow for the optimization of molecular geometry and the calculation of various electronic properties that govern how a molecule will behave in chemical reactions.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For instance, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability. nih.gov Similarly, calculations on other pyrazole (B372694) derivatives using the B3LYP/6-311G(d,p) basis set help in understanding their molecular properties related to reactivity and selectivity. malayajournal.org

These studies also involve generating Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic and nucleophilic attack. nih.govtandfonline.com Hirshfeld surface analysis is another computational tool used to study non-covalent interactions within the crystal structure of pyrazole analogues like 5-(4-fluorophenyl)-1H-pyrazol-3-amine. tandfonline.com

Table 1: DFT-Calculated Properties of Pyrazole Analogues

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | - | - | 4.458 | nih.gov |

| Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives | DFT/B3LYP/6-311G(d,p) | Varies | Varies | Varies | malayajournal.org |

| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | B3LYP/6-311+G(2d,p) | - | - | - | tandfonline.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is extensively applied to pyrazole derivatives to identify potential biological targets and understand their mechanism of action at a molecular level. eurasianjournals.comresearchgate.net

For example, extensive docking studies have been performed on pyrazole analogues against a variety of protein targets implicated in diseases like cancer. In one study, 63 different pyrazole derivatives were docked against targets such as CRMP2, C-RAF, CYP17, c-KIT, VEGFR, and HDAC, with docking scores ranging from -3.7 to -10.4 kcal/mol. nih.gov Another study focused on pyrazole-carboxamides as inhibitors of human carbonic anhydrase (hCA) I and II, revealing key interactions with the zinc ion and active site residues like His94, His96, and Thr199. nih.gov

The binding affinity, often represented by a docking score or binding energy, helps in ranking potential drug candidates. Pyrazole hybrid chalcones have been docked into the colchicine-binding site of tubulin, with binding energies (dG) ranging from -48.34 to -91.43 Kcal/mol, indicating a high affinity for the protein. mdpi.comnih.gov

Table 2: Molecular Docking Results for Pyrazole Analogues Against Various Targets

| Pyrazole Analogue | Target Protein | Docking Score / Binding Energy | Key Interactions | Source(s) |

| Pyrazole Derivative M72 | CYP17 | -10.4 kcal/mol | - | nih.gov |

| Pyrazole Derivative M76 | VEGFR | -9.2 kcal/mol | - | nih.gov |

| Pyrazole-carboxamide 6a | hCA I & II | Ki: 0.063 µM (hCA I), 0.007 µM (hCA II) | H-Bonds, Pi-Alkyl, Pi-Sulfur, Metal-acceptor | nih.gov |

| Pyrazole Hybrid Chalcone 5o | Tubulin | -91.43 Kcal/mol (dG) | - | mdpi.comnih.gov |

| Pyrazole derivatives of Usnic Acid | PPARγ | -7.6 to -9.2 kcal/mol | Hydrogen bonding | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov For pyrazole derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

These models are built using a set of known active compounds (a training set) and are validated using an external set of compounds (a test set). The models are expressed as mathematical equations that link molecular descriptors (numerical representations of chemical properties) to biological activity. For instance, a 3D-QSAR study on 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as monoamine oxidase A (MAO-A) inhibitors was conducted to rationalize their structure-activity relationships. nih.gov

Another QSAR study on 3,4-disubstituted-1H-pyrazol-5(4H)-ones as VEGFR-2 kinase inhibitors found that descriptors related to the count and separation of specific atoms (e.g., nitrogen, carbon) were crucial for predicting inhibitory activity. researchgate.net The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²) and the predictive ability (q²). A study on pyrazoline derivatives as antimalarial agents developed a QSAR model with high predictive power (R²test = 0.9222), using 3D-descriptors like TDB4m and RDF30e. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. eurasianjournals.com These simulations model the movement of atoms and molecules over time, allowing for the assessment of the conformational stability of the ligand in the binding pocket and the persistence of key interactions. nih.gov

MD simulations are particularly useful for validating docking results. A 1000 ns MD simulation was performed on pyrazole derivatives complexed with cancer-related protein targets to evaluate their interaction stability. nih.gov The stability is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms over the course of the simulation. A stable RMSD plot indicates that the complex has reached equilibrium and the binding mode is stable. nih.govrsc.org

Another parameter, the Root Mean Square Fluctuation (RMSF), is used to identify flexible regions of the protein. rsc.orgresearchgate.net For example, MD simulations were used to explore the binding mode of a pyrazole-containing imide derivative with its target, Hsp90α, confirming the stability of the docked pose. researchgate.netnih.gov

Virtual Screening Methodologies in Drug Discovery Pipelines

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds for potential new drug candidates. chemmethod.com For pyrazole-based compounds, high-throughput virtual screening (HTVS) has been employed to efficiently identify novel inhibitors for various targets.

In one large-scale effort, a library of 12,606 pyrazole compounds was screened to discover new inhibitors of cyclin-dependent kinase 8 (CDK8), a protein implicated in cancer. chemmethod.com This approach led to the identification of several promising hits with favorable binding interactions. Another strategy involves pharmacophore-based virtual screening, where a model of essential structural features required for binding is used to filter compound libraries. This method was successfully applied to an in-house set of pyrazolone (B3327878) derivatives to identify dual inhibitors of Janus kinases JAK2 and JAK3. acs.org

Virtual screening has also been used to find new anti-hyperglycemic agents by screening pyrazole derivatives of usnic acid against the PPARγ target, resulting in the identification of seven lead compounds. nih.govresearchgate.net

In Silico ADME/ADMETox Predictions for Pharmacokinetic Profiling

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, including Absorption, Distribution, Metabolism, and Excretion (ADME), and a low toxicity profile (ADMETox). In silico ADMETox prediction is a crucial step in the early-phase drug discovery pipeline, helping to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. mdpi.com

For pyrazole derivatives, various computational tools and web servers like SwissADME and pkCSM are used to predict these properties. nih.gov These predictions assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five and Veber's rule, which relate physicochemical properties to oral bioavailability. nih.gov Studies on pyrazole analogues have predicted properties like C log P (a measure of lipophilicity), aqueous solubility (log S), gastrointestinal absorption, and potential for AMES toxicity (mutagenicity). nih.govnih.govnih.gov For example, a study on newly synthesized pyrazole-carboxamides confirmed that they did not exhibit AMES toxicity. nih.gov Similarly, pyrazolo[1,5-a]pyrimidines and pyrazole Schiff bases have been evaluated in silico, with some products showing acceptable ADME and toxicity profiles. johnshopkins.edu

Table 3: Predicted In Silico ADME/Tox Properties for Pyrazole Analogues

| Compound Type | Properties Predicted | Software/Method | Findings | Source(s) |

| Pyrazole derivatives | Drug-likeness, ADME, Toxicity | SwissADME, pkCSM | Compounds compliant with Lipinski's & Veber's rules | nih.gov |

| Pyrazolyl tetrazoles | C log P, log S, Toxicity Risk | Osiris program | C log P < 5.0, log S ~ -4.0, low toxicity risk | nih.gov |

| Pyrazole-carboxamides | ADMET | In-house/unspecified | No AMES toxicity observed | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Physicochemical properties, Drug-likeness, ADME, Toxicity | In-house/unspecified | Some products showed acceptable results | johnshopkins.edu |

Structure Activity Relationship Sar Investigations of 1 Pentan 3 Yl 1h Pyrazol 3 Amine Derivatives

Impact of N1-Substituent Variations on Biological Activities

The substituent at the N1 position of the pyrazole (B372694) ring plays a pivotal role in determining the pharmacological profile of 3-aminopyrazole (B16455) derivatives. The "pentan-3-yl" group in the parent compound is a bulky, non-aromatic substituent that significantly influences the molecule's lipophilicity and spatial arrangement.

Research on related 3-aminopyrazole series has demonstrated that the nature of the N1-substituent is critical for biological activity. For instance, in certain series of pyrazole derivatives, the presence of an unsubstituted N1 nitrogen was found to be essential for cytotoxic and antiproliferative activities. mdpi.com The introduction of various alkyl and aryl moieties at the N1 position in these series led to a marked decrease or complete loss of activity, suggesting that for some targets, this position may need to be unsubstituted to allow for crucial hydrogen bonding interactions. mdpi.com

Conversely, in other contexts, N1-substitution is a key strategy for modulating potency and selectivity. The size and character of the N1-substituent can dictate the compound's ability to fit into the binding pocket of a target protein. For example, the introduction of a bulky indole (B1671886) moiety at the N1 position of a 3-aminopyrazole scaffold resulted in the most active compound in a series designed to inhibit MK2, a kinase involved in inflammatory processes. mdpi.com This highlights that the optimal N1-substituent is highly dependent on the specific biological target.

Table 1: Impact of N1-Substituent Variation on Biological Activity in Related Pyrazole Analogues

| N1-Substituent | General Observation on Activity | Potential Rationale |

| Unsubstituted (-H) | Often crucial for antiproliferative activity in certain series. mdpi.com | Allows for hydrogen bond donation at N1, which may be a key interaction with the target. |

| Small Alkyl (e.g., Methyl) | Can lead to a loss of activity in some series, but may be tolerated or beneficial in others. | Alters lipophilicity and steric profile; may orient the molecule differently in the binding site. |

| Bulky Alkyl/Cycloalkyl | Can enhance selectivity for certain kinases. | Provides a better fit in specific hydrophobic pockets of the target enzyme. |

| Aryl/Heteroaryl | Can introduce additional binding interactions (e.g., π-stacking) and modulate electronic properties. | Often used to fine-tune potency and selectivity. |

Role of C3-Amino Group Modifications on Biological Potency and Selectivity

The C3-amino group is a cornerstone of the biological activity of this class of compounds, often acting as a key hydrogen bond donor that anchors the molecule within the active site of target enzymes, particularly kinases. nih.gov The basicity and hydrogen-bonding capacity of this group are critical for its interaction with the hinge region of many protein kinases.

Modifications of the C3-amino group, such as acylation, sulfonylation, or incorporation into a larger heterocyclic system, have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties. For instance, converting the primary amine to a secondary or tertiary amine by introducing alkyl or aryl substituents can alter its hydrogen bonding capability and steric profile.

In the context of kinase inhibitors, the 3-aminopyrazole moiety is a well-established pharmacophore. nih.gov The development of N-(1H-pyrazol-3-yl)quinazolin-4-amines, for example, has led to potent inhibitors of casein kinase 1δ/ε (CK1δ/ε). nih.gov In this case, the C3-amino group acts as a linker to the quinazoline (B50416) scaffold, which in turn occupies other regions of the ATP-binding pocket.

The introduction of an amide moiety at this position, however, has been shown in some cases to result in inactive compounds, indicating that for certain targets, the free amino group or a specific substitution pattern is essential for activity. nih.gov

Table 2: Effect of C3-Amino Group Modification on Kinase Inhibitory Activity

| C3-Modification | General Effect on Activity | Example Target Class |

| Primary Amine (-NH2) | Often essential for potent kinase inhibition. nih.gov | CDKs, CK1δ/ε |

| Acylation (-NHCOR) | Can decrease or abolish activity. | General Kinases |

| N-Alkylation (-NHR) | Modulates potency and selectivity. | Various Kinases |

| N-Arylation (-NHAr) | Can introduce new binding interactions. | Various Kinases |

| Incorporation into a heterocycle | Can lead to novel inhibitor scaffolds. nih.gov | CK1δ/ε |

Influence of Other Pyrazole Ring Substituents on Pharmacological Profiles

Substituents at the C4 and C5 positions of the pyrazole ring can significantly impact the pharmacological profile of 3-aminopyrazole derivatives, primarily by influencing the molecule's electronics, solubility, and steric interactions within the target's binding site.

Studies on 3-amino-1H-pyrazole-based kinase inhibitors have revealed that even small modifications to the pyrazole ring can have profound effects on selectivity. nih.gov For instance, the introduction of alkyl residues on the pyrazole ring has been shown to lead to non-selective inhibitors. nih.gov This suggests that these positions may be sensitive to steric bulk, and that larger substituents could clash with amino acid residues in the binding pocket, leading to a loss of selectivity.

Conversely, the strategic placement of specific functional groups at C4 or C5 can enhance potency and selectivity. For example, the introduction of a cyclopropyl (B3062369) group at C5 has been utilized in the synthesis of kinase inhibitors. nih.gov This small, rigid group can occupy a specific hydrophobic pocket and contribute favorably to the binding affinity.

The electronic nature of substituents at these positions also plays a role. Electron-withdrawing groups, for instance, can affect the pKa of the pyrazole nitrogens and the C3-amino group, thereby influencing their ionization state and interaction with the target at physiological pH.

Table 3: Influence of C4 and C5 Substituents on Kinase Inhibitor Selectivity

| Position | Substituent Type | General Impact on Selectivity |

| C4 | Small, non-polar | Can fine-tune binding affinity. |

| C4 | Polar | May introduce new hydrogen bonding opportunities. |

| C5 | Alkyl | Can lead to reduced selectivity. nih.gov |

| C5 | Cycloalkyl | May enhance selectivity by fitting into specific pockets. nih.gov |

| C5 | Aryl/Heteroaryl | Can introduce significant steric bulk and new interaction points, often requiring careful optimization. |

Conformational Analysis and Bioactive Conformations of Pyrazole Analogues

The three-dimensional conformation of 1-(pentan-3-yl)-1H-pyrazol-3-amine derivatives is a critical determinant of their biological activity. The flexibility of the N1-pentan-3-yl group, coupled with the potential for rotation around the bond connecting it to the pyrazole ring, allows the molecule to adopt various conformations. Identifying the specific "bioactive conformation" — the spatial arrangement the molecule adopts when bound to its biological target — is a key goal of conformational analysis.

Computational methods, such as molecular modeling and docking studies, are frequently employed to predict the likely binding modes of pyrazole-based inhibitors. These studies often reveal that the pyrazole core and the C3-amino group form key hydrogen bonds with the hinge region of protein kinases, while the N1-substituent and any C4/C5 substituents project into other regions of the ATP-binding site. nih.gov

Experimental techniques like X-ray crystallography of ligand-protein complexes provide definitive evidence of the bioactive conformation. For example, the crystal structure of kinase inhibitors in complex with their target often shows the pyrazole ring positioned to mimic the adenine (B156593) region of ATP.

Conformational analysis of related aminopyrazole derivatives has shown that multiple low-energy conformers can exist in solution. The specific conformer that is selected for binding depends on the topology and chemical environment of the target's active site. The interplay between the different substituents on the pyrazole ring will ultimately dictate the preferred conformation and, consequently, the pharmacological activity.

Preclinical Pharmacological Evaluation and Mechanistic Studies Non Human

In Vitro Biological Activity Assessments

Enzyme Inhibition Assays (e.g., Kinases, Topoisomerases, Monoamine Oxidases)

Derivatives of pyrazole (B372694) have demonstrated significant inhibitory activity against various enzymes implicated in disease processes.

Certain pyrazole-based compounds have been identified as potent inhibitors of several kinases. For instance, a series of pyrazolo[4,3-f]quinoline derivatives were found to inhibit haspin kinase, with one compound showing over 90% inhibition of haspin enzyme activity at a 100 nM concentration. nih.gov Another study highlighted a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor with an IC₅₀ of 0.25 μM against MCF7 breast cancer cells. nih.gov Additionally, pyrazole-based hybrids have shown effective binding and inhibition of CDK2 protein. nih.gov

The inhibitory potential of pyrazole derivatives extends to other enzyme classes as well. For example, certain pyrazole compounds were found to be selective inhibitors of urease. researchgate.net In the context of cytochrome P450 enzymes, pyrazole and its derivatives have been shown to inhibit CYP2E1. nih.gov Indazole, a bicyclic pyrazole analog, was a significantly more potent inhibitor of CYP2E1 than pyrazole itself. nih.gov

Furthermore, pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), with some compounds showing potent inhibition of human CA isoforms I and II (hCA I and hCA II). tandfonline.comnih.gov One study reported pyrazole-carboxamides with Kᵢ values in the range of 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II. nih.gov Another investigation identified pyrazole derivatives with Kᵢ values in the nanomolar range for both isoforms. tandfonline.com

Some pyrazole derivatives have also shown inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes management. nih.gov For instance, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) demonstrated potent inhibition of both enzymes. nih.gov

| Derivative Class/Compound | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Pyrazolo[4,3-f]quinoline derivative (compound 48) | Haspin Kinase | >90% inhibition at 100 nM | nih.gov |

| Pyrazole carbaldehyde derivative (compound 43) | PI3 Kinase | IC₅₀ = 0.25 μM (MCF7 cells) | nih.gov |

| Indazole | CYP2E1 | >200-fold more potent than pyrazole | nih.gov |

| N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane (2) | Urease | Selective inhibitor | researchgate.net |

| 2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol (4) | Butyrylcholinesterase | Selective inhibitor | researchgate.net |

| Pyrazole-carboxamides (e.g., 6a, 6b) | Carbonic Anhydrase I & II | Kᵢ values in nanomolar to low micromolar range | nih.gov |

| Pyz-1 and Pyz-2 | α-glucosidase, α-amylase | Potent inhibition with low micromolar IC₅₀ values | nih.gov |

Receptor Binding Studies (e.g., Cannabinoid Receptors, Opioid Receptors)

The pyrazole scaffold is a key component of antagonists for the brain cannabinoid receptor (CB1). elsevierpure.com Structure-activity relationship studies have shown that potent and selective CB1 receptor antagonistic activity is influenced by substituents at the 1, 3, and 5-positions of the pyrazole ring. elsevierpure.com For instance, a 2,4-dichlorophenyl group at the 1-position, a carboxamide group at the 3-position, and a para-substituted phenyl ring at the 5-position are crucial for high affinity. elsevierpure.com One of the most potent compounds in a studied series featured a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position. elsevierpure.com

Furthermore, certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some demonstrating remarkable selectivity for the ERα subtype. nih.govillinois.edu A propylpyrazole triol, for example, binds to ERα with high affinity and displays a 410-fold binding preference over ERβ, acting as a specific ERα agonist. nih.gov Molecular modeling suggests this selectivity arises from specific interactions of the pyrazole core and its substituents with the receptor's binding pocket. nih.gov The introduction of a basic side chain, such as an N-piperidinyl-ethyl group, can convert these ER agonists into antagonists. illinois.edu

Antiproliferative and Cytotoxicity Studies on Cancer Cell Lines

A significant body of research has focused on the anticancer potential of pyrazole derivatives, revealing their ability to inhibit the proliferation of various cancer cell lines. nih.govacs.orgmdpi.com These compounds often exhibit multiple mechanisms of action, targeting proteins like tubulin, EGFR, and various kinases. nih.gov

For example, a series of 3,4-diaryl pyrazole derivatives showed potent anticancer activity, with one compound exhibiting IC₅₀ values in the nanomolar range (0.06–0.25 nM) against six different cancer cell lines. nih.gov Another study on substituted aryl urea (B33335) derivatives of pyrimidine-pyrazole identified a compound with strong antiproliferative activity against four human cancer cell lines, with IC₅₀ values ranging from 0.01 to 0.65 µM. nih.gov Phthalazine-piperazine-pyrazole conjugates have also demonstrated significant activity against MCF7, A549, and DU145 cancer cells, with IC₅₀ values in the low micromolar range. nih.gov

Moreover, pyrazole acylhydrazones have been evaluated for their antiproliferative properties. mdpi.com One such derivative showed promising activity against HeLa, MCF7, SKOV3, and SKMEL28 cell lines with IC₅₀ values in the micromolar range. mdpi.com In contrast, many related pyrazolyl amides showed poor antiproliferative activity. mdpi.com

| Derivative Class/Compound | Cancer Cell Lines | IC₅₀ Values | Reference |

|---|---|---|---|

| 3,4-Diaryl pyrazole derivative (compound 6) | Various (6 lines) | 0.06–0.25 nM | nih.gov |

| Substituted aryl urea derivative of pyrimidine-pyrazole (compound 11) | MCF7, A549, Colo205, A2780 | 0.01–0.65 µM | nih.gov |

| Phthalazine-piperazine-pyrazole conjugate (compound 26) | MCF7, A549, DU145 | 0.96, 1.40, 2.16 µM | nih.gov |

| Pyrazolo[4,3-c]pyridine derivative (compound 41) | MCF7, HepG2 | 1.937, 3.695 µg/mL | nih.gov |

| Pyrazole acylhydrazone (derivative 11a) | HeLa, MCF7, SKOV3, SKMEL28 | 4.63–9.45 µM | mdpi.com |

Antioxidant Activity Assessments (e.g., Free Radical Scavenging)

The pyrazole nucleus is a key feature in many compounds with antioxidant properties. researchgate.netnih.govresearchgate.net The antioxidant activity is often attributed to the presence of an NH proton in the pyrazole ring. nih.gov

Studies have shown that the introduction of amino and hydroxyl groups to the pyrazole core can be important for antioxidant activity. researchgate.net For instance, certain pyrazole derivatives of phenolic acids have shown excellent radical scavenging activity. nih.gov Specifically, a pyrazole derivative with a catechol moiety was identified as a powerful radical scavenger. nih.gov

In various assays, such as the DPPH free radical scavenging assay, pyrazole derivatives have demonstrated significant antioxidant potential, sometimes comparable or superior to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). nih.govjmchemsci.com For example, some 3,5-diarylpyrazoline derivatives showed excellent radical scavenging activity against DPPH, hydroxyl, superoxide, and nitric oxide radicals. nih.gov

Antimicrobial Activity against Bacterial and Fungal Strains

Pyrazole derivatives have been extensively investigated for their antimicrobial properties and have shown a broad spectrum of activity against various bacterial and fungal strains. nih.govnih.govbiointerfaceresearch.com

Several studies have reported the synthesis of novel pyrazole derivatives with potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netnih.govbiointerfaceresearch.com For instance, a series of pyrazolo[1,5-a]pyrimidines and related compounds were tested, with many showing in vitro antibacterial activity. nih.gov Another study found that newly synthesized pyrazolo-enaminones, bipyrazoles, and pyrazolo-pyridines exhibited good activity against S. aureus and E. coli. researchgate.net

In addition to antibacterial effects, pyrazole derivatives have also demonstrated antifungal activity against strains like Candida albicans. biointerfaceresearch.comnih.gov For example, nitrofuran-containing tetrasubstituted pyrazole derivatives showed good antifungal activity. nih.gov Another study on functionalized pyrazoles with a 5-(4-nitrophenyl)furyl substituent found them to have a pronounced effect on Candida species. biointerfaceresearch.com

The mechanism of action for some of these antimicrobial pyrazoles involves the inhibition of essential bacterial enzymes. For example, pyrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) have been developed as potential antibiotics. nih.gov

| Derivative Class/Compound | Target Organisms | Key Finding | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Gram-positive and Gram-negative bacteria | Demonstrated in vitro antibacterial activity | nih.gov |

| Pyrazolo-enaminones, bipyrazoles | S. aureus, E. coli | Good activity against both strains | researchgate.net |

| Nitrofuran-containing pyrazoles | C. albicans | Good antifungal activity | nih.gov |

| 4-Functionalized pyrazoles with 5-(4-nitrophenyl)furyl substituent | S. aureus, E. coli, Candida spp. | Pronounced antimicrobial effect | biointerfaceresearch.com |

| Pyrazole-based DapE inhibitors | Bacteria | Potent enzyme inhibition (e.g., IC₅₀ = 22.4 µM) | nih.gov |

In Vivo Efficacy Studies in Animal Models

While in vitro studies are numerous, some pyrazole derivatives have also been evaluated in animal models to assess their efficacy in a living system.

In the realm of anti-inflammatory research, novel pyrazole derivatives have been tested in carrageenan-induced rat paw edema models. nih.gov One study identified a particularly potent compound that showed significant anti-inflammatory activity. nih.gov Another series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl) propyl]-1H-pyrazole-5-carboxamide derivatives also demonstrated potent anti-inflammatory effects in the same model, with some compounds showing 70-78% inhibition of edema. nih.gov

For anticancer activity, a 3,4-diaryl pyrazole derivative that showed high potency in vitro also displayed significant tumor growth inhibitory activity at low concentrations in an orthotopic murine mammary tumor model. nih.gov

In the context of autoimmune disorders, a small molecule pyrazole derivative (compound 33) was investigated as an inhibitor of phagocytosis in immune thrombocytopenia (ITP). acs.orgacs.org This compound showed significant efficacy in restoring platelet counts in a mouse model of ITP. acs.orgacs.org

Anti-inflammatory Activity

The pyrazole nucleus is a well-established pharmacophore in the development of anti-inflammatory agents. researchgate.netnih.govnih.gov Many commercially available non-steroidal anti-inflammatory drugs (NSAIDs) incorporate the pyrazole ring, with celecoxib (B62257) being a notable example of a COX-2 inhibitor. nih.govnih.govrjpbr.com Research into novel pyrazole derivatives continues to yield compounds with potent anti-inflammatory effects, often comparable or superior to existing drugs like diclofenac (B195802) and celecoxib. nih.gov

In Vivo Models:

Formalin-induced Paw Edema: This acute inflammatory model is commonly used to assess the anti-inflammatory potential of new compounds. nih.gov

Cotton Pellet-induced Granuloma: This model evaluates the efficacy of compounds in a chronic inflammatory setting. nih.gov

Carrageenan-induced Rat Paw Edema: Another widely used acute inflammation model to test the anti-inflammatory effects of novel pyrazole derivatives. researchgate.net

In Vitro Assays:

Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting COX enzymes (COX-1 and COX-2). nih.govmdpi.com Selective inhibition of COX-2 is a key target to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Lipoxygenase (LOX) Inhibition: Some pyrazole compounds also show inhibitory activity against lipoxygenase enzymes, such as 15-LOX, which are involved in inflammatory pathways. nih.govmdpi.com

A study on a series of pyrazolyl thiazolones demonstrated significant in vivo anti-inflammatory activity, with some compounds showing efficacy patterns equivalent or superior to diclofenac and celecoxib. nih.gov These compounds also exhibited notable COX-2 and 15-LOX inhibitory activities in vitro. nih.gov Another study on pyrazole-indole conjugates identified compounds with potent inhibitory effects on COX-1, COX-2, and 5-LOX enzymes. mdpi.com

Analgesic Activity

The analgesic properties of pyrazole derivatives are often linked to their anti-inflammatory mechanisms but can also involve other pathways. nih.govrjpbr.comnih.gov Several pyrazole-containing compounds have been investigated for their ability to alleviate pain in various preclinical models.

In Vivo Models:

Hot Plate Test: This method is used to evaluate central analgesic activity by measuring the latency of a pain response to a thermal stimulus. researchgate.netnih.govresearchgate.net

Acetic Acid-Induced Writhing Test: This test assesses peripheral analgesic activity by counting the number of abdominal constrictions induced by an irritant. zsmu.edu.ua

Formalin Test: This model allows for the assessment of both neurogenic and inflammatory phases of pain. nih.gov

A study on a novel multitarget analgesic, compound 29, which contains a pyrazole-inspired scaffold, demonstrated significant and dose-dependent analgesic effects in a neuropathic pain model. nih.gov In another study, certain 5-alkoxy-1-aryl-3-polyfluoroalkylpyrazoles showed moderate to high analgesic effects in the hot plate test. researchgate.net Furthermore, a series of pyrazole derivatives of benzimidazole (B57391) exhibited significant analgesic activity when compared to a standard. docsdrive.com

Mechanistic Investigations at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms of action is crucial for the development of targeted therapies. Research on pyrazole derivatives has shed light on their interactions with various cellular components and pathways.

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Signal Transduction)

Pyrazole derivatives have been shown to modulate key cellular processes, including apoptosis and signal transduction pathways, which are often dysregulated in diseases like cancer and inflammatory conditions. researchgate.net For instance, some pyrazole hybrids have demonstrated the ability to induce apoptosis and interfere with the cell cycle in tumor cells. researchgate.net

DNA/RNA Interaction Studies (e.g., DNA Binding, Topoisomerase Inhibition)

The interaction of small molecules with DNA and RNA can lead to significant biological effects. Studies on certain 1H-pyrazole-3-carboxamide derivatives have revealed their ability to bind to the minor groove of DNA. nih.gov One particular compound, pym-5, exhibited a high DNA-binding affinity and was capable of cleaving supercoiled plasmid DNA, suggesting that DNA could be a potential target for this class of pyrazole derivatives. nih.gov The interaction of compounds with DNA can be investigated using techniques such as electronic absorption spectroscopy, viscosity measurements, and fluorescence spectroscopy with DNA-intercalating dyes like ethidium (B1194527) bromide. nih.gov Furthermore, polyacrylamide gel electrophoresis assays can be used to determine the specific sites of DNA alkylation. nih.gov

Protein Interaction Profiling

Identifying the protein targets of a compound is essential for understanding its mechanism of action. The broad spectrum of biological activities exhibited by pyrazole derivatives suggests their interaction with a variety of biological targets. mdpi.com Molecular modeling and in vitro experiments are key approaches to identify these interactions. For example, molecular modeling studies have suggested that certain 5-alkoxypyrazoles can interact with the TRPV1 ion channel, a target for analgesics. researchgate.net

Target Identification and Validation Approaches

The identification and validation of molecular targets are critical steps in drug discovery. For pyrazole derivatives, this process involves a combination of computational and experimental methods.

In Silico Predictions: Computational methods, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, are often used as an initial step to predict the potential targets and drug-likeness of novel compounds. nih.govrjpbr.com

In Vitro Assays: Biochemical and cell-based assays are used to validate the predicted targets. For instance, enzyme inhibition assays (e.g., for COX, LOX) and receptor binding assays are commonly employed. nih.govmdpi.com

In Vivo Models: Animal models of disease are used to confirm the therapeutic efficacy and further validate the mechanism of action of the compounds. nih.govnih.govresearchgate.net

An integrated approach, combining in vivo screening with subsequent mechanistic studies, has been successfully used to identify novel multitarget analgesics with pyrazole-inspired scaffolds. nih.gov Furthermore, structure-based virtual screening and molecular dynamics simulations have been employed to identify potent and selective inhibitors of specific protein targets, such as TIM-3, for immunotherapy. nih.gov

Applications of Pyrazole Derivatives in Chemical Research Excluding Human Therapeutics

Pyrazole (B372694) Scaffolds in Agrochemical Development

The structural features of the pyrazole ring, including its planarity, dipole moment, and ability to participate in hydrogen bonding, make it an ideal building block for agrochemicals. The strategic placement of various substituents on the pyrazole core allows for the fine-tuning of biological activity, selectivity, and environmental persistence.

Herbicidal Properties

Pyrazole derivatives have emerged as a significant class of herbicides, primarily targeting key enzymes in the metabolic pathways of weeds. A prominent mode of action for many pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is crucial for the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for carotenoid biosynthesis. Inhibition of this enzyme leads to the bleaching of new growth in susceptible plants due to the photo-destruction of chlorophyll (B73375) in the absence of protective carotenoids.

Several commercial and investigational herbicides are based on the pyrazole scaffold. For instance, pyrasulfotole, a component of some commercial herbicide formulations, is a pyrazole derivative that effectively controls broadleaf weeds. Research has also focused on the development of novel pyrazole compounds with improved efficacy and crop safety. One study highlighted a series of pyrazole derivatives containing a benzoyl scaffold that exhibited potent inhibition of Arabidopsis thaliana HPPD (AtHPPD). smolecule.com Notably, compound Z9 from this series showed a half-maximal inhibitory concentration (IC50) of 0.05 µM against AtHPPD, significantly more potent than the commercial herbicides topramezone (B166797) (1.33 µM) and mesotrione (B120641) (1.76 µM). smolecule.com Another compound, Z21 , demonstrated superior pre-emergence activity against Echinochloa crusgalli (barnyard grass). smolecule.com

The herbicidal activity of pyrazole derivatives is highly dependent on their substitution patterns. For example, pyrazolate and pyrazoxyfen (B166693) are both metabolized in plants to the same active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is a potent HPPD inhibitor with an IC50 value of 13 nM. matrix-fine-chemicals.com

Table 1: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound/Herbicide | Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Pyrasulfotole | Broadleaf weeds | HPPD inhibitor | Component of commercial herbicides. | bldpharm.com |

| Pyrazolate | Annual and perennial weeds | HPPD inhibitor (active metabolite) | Metabolized to a potent HPPD inhibitor with an IC50 of 13 nM. | matrix-fine-chemicals.com |

| Pyrazoxyfen | Annual and perennial weeds | HPPD inhibitor (active metabolite) | Metabolized to the same active compound as pyrazolate. | matrix-fine-chemicals.com |

| Z9 | Arabidopsis thaliana | HPPD inhibitor | IC50 of 0.05 µM, more potent than topramezone and mesotrione. | smolecule.com |

| Z21 | Echinochloa crusgalli | HPPD inhibitor | Superior pre-emergence activity compared to topramezone. | smolecule.com |

Fungicidal Properties

Pyrazole carboxamides represent a major class of fungicides that have been successfully commercialized. Their primary mode of action is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (Complex II). By blocking SDH, these fungicides disrupt the energy production in fungal cells, leading to their death. This class of fungicides is often referred to as SDHIs.

A number of highly effective commercial fungicides, including Bixafen, Isopyrazam, and Penthiopyrad, are based on the pyrazole carboxamide scaffold. Research continues to explore novel pyrazole derivatives with enhanced fungicidal activity and a broader spectrum of control. For example, a series of novel pyrazole carboxamides containing a diarylamine scaffold were found to be potent SDHIs. nih.govbldpharm.com One compound from this series, SCU3038 , exhibited an in vitro EC50 value of 0.016 mg/L against Rhizoctonia solani, which was superior to the commercial fungicide fluxapyroxad (B1673505) (EC50 = 0.033 mg/L). nih.govbldpharm.com

The structural diversity of pyrazole-based fungicides allows for the development of compounds with activity against a wide range of plant pathogenic fungi. In one study, a series of pyrazole derivatives were synthesized and tested against six phytopathogenic fungi. Compound 26 , which contains a p-trifluoromethylphenyl moiety, demonstrated broad-spectrum activity with EC50 values ranging from 1.638 to 6.986 µg/mL against fungi such as Botrytis cinerea and Rhizoctonia solani. bldpharm.com

Table 2: Fungicidal Activity of Selected Pyrazole Derivatives

| Compound/Fungicide | Target Fungi | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Bixafen | Various plant pathogens | SDH inhibitor | A commercial pyrazole carboxamide fungicide. | chemicalbook.com |

| Isopyrazam | Various plant pathogens | SDH inhibitor | A commercial pyrazole carboxamide fungicide. | chemicalbook.com |

| Penthiopyrad | Various plant pathogens | SDH inhibitor | A commercial pyrazole carboxamide fungicide. | shachemlin.com |

| SCU3038 | Rhizoctonia solani | SDH inhibitor | In vitro EC50 of 0.016 mg/L, outperforming fluxapyroxad. | nih.govbldpharm.com |

| Compound 26 | Botrytis cinerea, R. solani, etc. | Not specified | Broad-spectrum activity with low EC50 values. | bldpharm.com |

Insecticidal Properties

The phenylpyrazole class of insecticides has had a significant impact on pest management in agriculture and animal health. These compounds act as potent blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in insects. By blocking these channels, phenylpyrazoles disrupt the normal functioning of the central nervous system, leading to hyperexcitation, paralysis, and death of the insect. This mode of action provides excellent selectivity for insects over mammals, as the insect GABA receptor has a higher affinity for these compounds.

The most well-known phenylpyrazole insecticide is Fipronil . It is a broad-spectrum insecticide used to control a wide range of pests, including termites, ants, cockroaches, and fleas. Fipronil is effective upon contact or ingestion and has been formulated for various applications, from liquid termite control to spot-on treatments for pets.

Research in this area focuses on discovering new pyrazole-based insecticides with improved properties, such as enhanced potency, selectivity, and environmental safety. For instance, novel N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been synthesized and shown to have good insecticidal activities against lepidopteran pests like Plutella xylostella (diamondback moth). Another study reported the synthesis of pyrazole-5-carboxamides that exhibited high insecticidal activity against cotton bollworm (Helicoverpa armigera).

Table 3: Insecticidal Activity of Selected Pyrazole Derivatives

| Compound/Insecticide | Target Pests | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Fipronil | Termites, ants, fleas, etc. | GABA-gated chloride channel blocker | A widely used broad-spectrum insecticide. | |

| Ethiprole | Chewing and sucking insects | GABA-gated chloride channel blocker | A phenylpyrazole insecticide with systemic activity. | |

| N-pyridylpyrazole thiazole derivatives | Plutella xylostella | Not specified | Good insecticidal activity against lepidopteran pests. | |

| Pyrazole-5-carboxamides | Helicoverpa armigera | Not specified | High insecticidal activity against cotton bollworm. |

Pyrazole Derivatives as Chemical Probes for Biological Systems

Beyond their direct application in controlling pests, pyrazole derivatives serve as sophisticated tools for studying biological systems. Their tunable photophysical properties and ability to interact with specific biological targets make them valuable as fluorescent probes for imaging and as molecular probes for elucidating the properties of enzymes and receptors.

Fluorescent Probes for Bioimaging and Sensing

The pyrazole scaffold is an attractive core for the design of fluorescent probes due to its facile synthesis, favorable optical properties, and the presence of chelating sites. These probes can be engineered to detect a variety of analytes, including metal ions and biomolecules, through changes in their fluorescence emission. smolecule.commatrix-fine-chemicals.com

For example, pyrazole-based probes have been developed for the detection of biologically important metal ions. A pyrazole-pyrazoline fluorescent probe, X2 , was synthesized for the detection of Cu²⁺ and Fe³⁺ in living cells. Another study reported a series of simple pyrazoline and pyrazole-based sensors, where pyrazole 8 showed a 20-fold increase in fluorescence emission in the presence of Zn²⁺. The ability to visualize the localization and concentration of these ions in real-time within cellular environments is crucial for understanding their roles in biological processes.

Furthermore, pyrazole derivatives have been utilized for labeling subcellular organelles and identifying specific cell types. matrix-fine-chemicals.com A pyrazoline derivative, PYDP , was shown to stain the cytoplasm of MCF-7 cells, demonstrating its potential as a cytopainter in biophysical research. The design of these probes often involves coupling the pyrazole core to other fluorescent moieties or incorporating specific recognition units to achieve high selectivity and sensitivity.

Table 4: Pyrazole-Based Fluorescent Probes

| Probe | Analyte | Application | Key Feature | Reference |

|---|---|---|---|---|

| X2 | Cu²⁺, Fe³⁺ | Detection in living cells | High selectivity and sensitivity. | |

| Pyrazole 8 | Zn²⁺ | Fluorescent sensing | 20-fold fluorescence enhancement. | |

| PYDP | Cytoplasm | Cell staining | Acts as a cytopainter for MCF-7 cells. | |

| Pyr-Rhy | Hg²⁺ | Water analysis | Colorimetric and fluorescent detection. |

Molecular Probes for Studying Enzyme and Receptor Properties